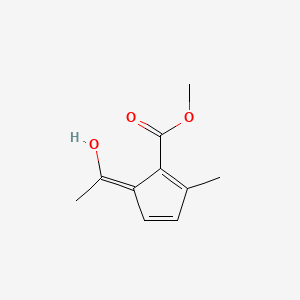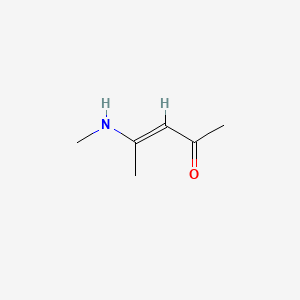
ETHYLENEDIAMINETETRAACETIC ACID, IRON (III), MONOSODIUM SALT
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethylenediaminetetraacetic acid, iron (III), monosodium salt is a coordination compound widely used in various scientific and industrial applications. It is known for its ability to chelate metal ions, particularly iron, making it useful in eliminating enzyme inhibition by traces of heavy metals and inhibiting enzymes that require divalent cations as cofactors .
准备方法
Synthetic Routes and Reaction Conditions
Ethylenediaminetetraacetic acid, iron (III), monosodium salt can be synthesized by reacting ethylenediaminetetraacetic acid (EDTA) with ferric chloride (FeCl3) in the presence of sodium hydroxide (NaOH). The reaction typically occurs at elevated temperatures (80-100°C) to ensure complete complexation .
Industrial Production Methods
In industrial settings, the production involves dissolving ethylenediaminetetraacetic acid in water, followed by the addition of ferric chloride and sodium hydroxide. The mixture is then heated to facilitate the reaction, and the product is isolated by filtration and drying .
化学反应分析
Types of Reactions
Ethylenediaminetetraacetic acid, iron (III), monosodium salt primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in redox reactions, particularly involving iron, where the iron center can undergo oxidation or reduction .
Common Reagents and Conditions
Chelation Reactions: Typically involve metal ions such as calcium, magnesium, and other transition metals.
Redox Reactions: Often involve oxidizing agents like hydrogen peroxide or reducing agents like ascorbic acid.
Major Products Formed
The major products formed from these reactions are stable metal-EDTA complexes, which are water-soluble and can be easily separated from the reaction mixture .
科学研究应用
Ethylenediaminetetraacetic acid, iron (III), monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to sequester metal ions in solution, preventing unwanted side reactions.
作用机制
The primary mechanism of action of ethylenediaminetetraacetic acid, iron (III), monosodium salt involves chelation, where the compound binds to metal ions through its multiple carboxylate and amine groups. This binding forms a stable complex, effectively sequestering the metal ions and preventing them from participating in other chemical reactions . The iron center in the complex can also undergo redox reactions, contributing to its versatility in various applications .
相似化合物的比较
Similar Compounds
- Ethylenediaminetetraacetic acid disodium salt dihydrate
- Ethylenediaminetetraacetic acid tetrasodium salt dihydrate
- Ethylenediaminetetraacetic acid ferric sodium salt
- Ferric citrate
- Iron (II) sulfate heptahydrate
Uniqueness
Ethylenediaminetetraacetic acid, iron (III), monosodium salt is unique due to its specific ability to chelate iron (III) ions effectively, making it particularly useful in applications requiring the stabilization and delivery of iron. Its monosodium form also enhances its solubility and bioavailability compared to other similar compounds .
属性
CAS 编号 |
10346-69-7 |
|---|---|
分子式 |
C10H16N2O |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





